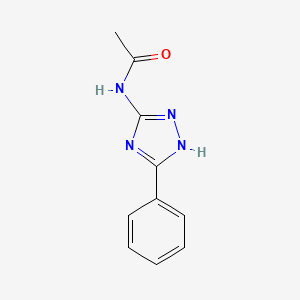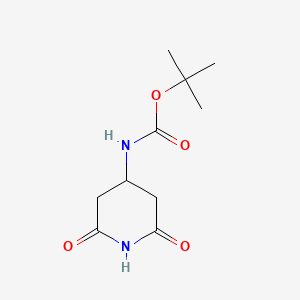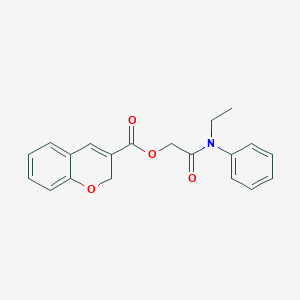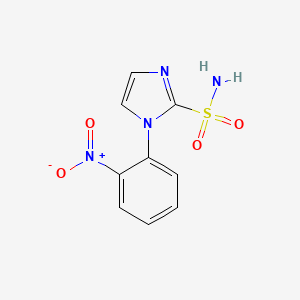
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The presence of the nitrophenyl and imidazole groups in its structure makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with imidazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide can be compared with other similar compounds such as:
2-Nitrobenzyl alcohol: Known for its photochemical properties.
1-(2-Nitrophenyl)ethanol: Used in similar photochemical studies.
2-Nitrosobenzaldehyde: Formed from the photolysis of 2-nitrobenzyl compounds. These compounds share the nitrophenyl group but differ in their additional functional groups and overall structure, leading to unique properties and applications.
Eigenschaften
CAS-Nummer |
89518-00-3 |
|---|---|
Molekularformel |
C9H8N4O4S |
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)imidazole-2-sulfonamide |
InChI |
InChI=1S/C9H8N4O4S/c10-18(16,17)9-11-5-6-12(9)7-3-1-2-4-8(7)13(14)15/h1-6H,(H2,10,16,17) |
InChI-Schlüssel |
BBSJVWVRFLGLOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


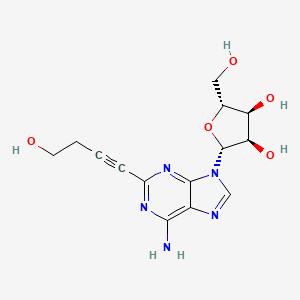
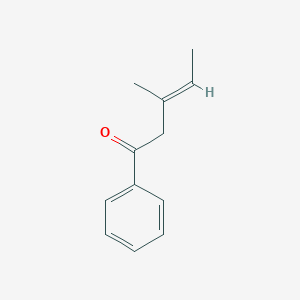
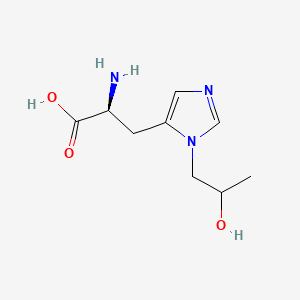
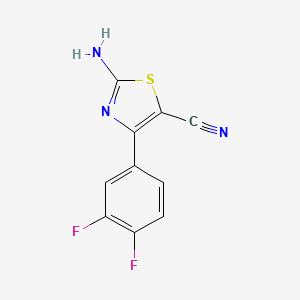
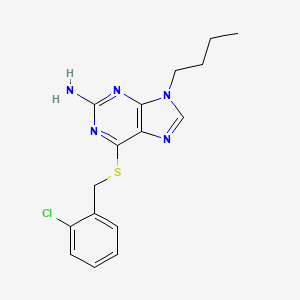
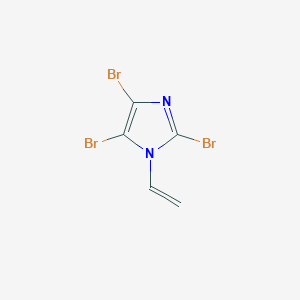
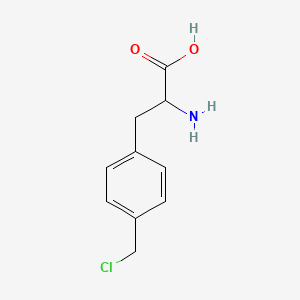
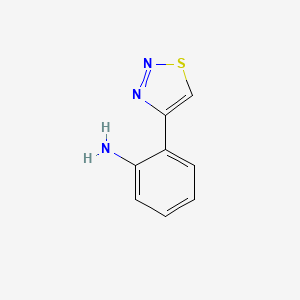
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
